Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)

1-Ethynyl-4-(phenylethynyl)benzene structure
92866-00-7 structure
Nombre del producto:1-Ethynyl-4-(phenylethynyl)benzene
Número CAS:92866-00-7
MF:C16H10
Megavatios:202.250604152679
MDL:MFCD27665710
CID:752985
PubChem ID:253660199

1-Ethynyl-4-(phenylethynyl)benzene Propiedades químicas y físicas

Nombre e identificación

    • Benzene, 1-ethynyl-4-(phenylethynyl)-
    • 1-Ethynyl-4-(phenylethynyl)benzene
    • 1-ethynyl-4-(2-phenylethynyl)benzene
    • 4-Ethynyldiphenylacetylene
    • 1-(4-Ethynylphenyl)-2-phenylacetylene
    • 4-(phenylethynyl)phenylacetylene
    • [4-(Phenylethynyl)phenyl]ethyne
    • WAUKYPQSFIENDE-UHFFFAOYSA-N
    • E0967
    • 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)
    • Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)
    • [p-(Phenylethynyl)phenyl]acetylene
    • p-Ethynyltolane
    • YSWG397
    • CS-0169895
    • DTXSID60460868
    • T73075
    • AKOS030228731
    • MFCD27665710
    • SY056503
    • 92866-00-7
    • AS-61834
    • 1-Ethynyl-4-phenylethynyl-benzene
    • MDL: MFCD27665710
    • Renchi: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
    • Clave inchi: WAUKYPQSFIENDE-UHFFFAOYSA-N
    • Sonrisas: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 202.078250319g/mol
  • Masa isotópica única: 202.078250319g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 315
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 0
  • Xlogp3: 5

Propiedades experimentales

  • Punto de fusión: 88.0 to 92.0 deg-C
  • Lambda Max: 318(Benzene)(lit.)

1-Ethynyl-4-(phenylethynyl)benzene Información de Seguridad

1-Ethynyl-4-(phenylethynyl)benzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0967-1g
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 98.0%(GC)
1g
¥590.0 2022-06-10
TRC
E940405-10mg
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7
10mg
$ 50.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E862676-250mg
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 ≥98%(GC)
250mg
1,616.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156082-50mg
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 >98.0%(GC)
50mg
¥47.90 2023-09-03
Ambeed
A955699-1g
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 98% GC
1g
$46.0 2025-02-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156082-200MG
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 >98.0%(GC)
200MG
¥882.00 2021-05-21
Ambeed
A955699-5g
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 98% GC
5g
$229.0 2025-02-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156082-1G
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 >98.0%(GC)
1g
¥544.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240535-250mg
1-Ethynyl-4-(phenylethynyl)benzene
92866-00-7 98%
250mg
¥136.00 2024-04-25
abcr
AB474408-200mg
1-Ethynyl-4-(phenylethynyl)benzene, 98%; .
92866-00-7 98%
200mg
€118.40 2025-02-27

1-Ethynyl-4-(phenylethynyl)benzene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  1,2-Dimethoxyethane ;  2 h, 70 °C
Referencia
Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols
, China, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  rt
1.2 Reagents: Water
Referencia
Three-terminal field-controlled molecular devices
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Referencia
Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymer
Li, Kun; Wang, Qing, Chemical Communications (Cambridge, 2005, (38), 4786-4788

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Tributylmethoxystannane Solvents: Tetrahydrofuran ;  4.5 h, reflux
1.2 Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  8 h, rt
Referencia
A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille coupling
Peng, Li-fen; Wang, Bing-hao; Wang, Ming; Tang, Zi-long; Jiang, Yan-zi; et al, Journal of Chemical Research, 2018, 42(5), 235-238

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Referencia
Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analogues
Xu, Jia-Ju; Yang, Xiong-Bo; Feng, Hua; Wang, Yu-Long; Shan, Hai-Quan; et al, AIP Advances, 2016, 6(6),

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Methanol ,  Tetrabutylammonium hydroxide Solvents: Toluene ;  5 min, 75 °C
Referencia
A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols
Li, Jie; Huang, Pengcheng, Beilstein Journal of Organic Chemistry, 2011, 7, 426-431

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran
Referencia
Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2)
Lavastre, Olivier; Cabioch, Sandrine; Dixneuf, Pierre H.; Vohlidal, Jiri, Tetrahedron, 1997, 53(22), 7595-7604

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 h, reflux; reflux → rt
1.2 Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  rt
Referencia
One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed Coupling
Peng, Lifen; Xu, Feng; Suzuma, Yoshinori; Orita, Akihiro; Otera, Junzo, Journal of Organic Chemistry, 2013, 78(24), 12802-12808

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ,  Toluene ;  1 h, 75 °C
1.2 Reagents: Acetic acid ;  neutralized
Referencia
Novel monomers applicable to a compensation film, an optical film, and a display device
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Water
Referencia
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility
Sengeh, Joseph Vandy; Agboola, Olumide D.; Li, Houxiang; Zhu, Wei; Mike Chung, T. C., European Polymer Journal, 2021, 147,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  4 h, rt
Referencia
Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductors
Matsuo, Daisuke; Yang, Xin; Hamada, Akiko; Morimoto, Kyo; Kato, Takuji; et al, Chemistry Letters, 2010, 39(12), 1300-1302

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  24 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compounds
Shang, Qian; Tang, Haifang; Liu, Yongping; Yin, MingMing; Su, Lebin; et al, Chemical Science, 2022, 13(1), 263-273

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  rt → 50 °C; 50 °C
Referencia
Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
Referencia
Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3
Tummatorn, Jumreang ; Punjajom, Kunlayanee; Rodphon, Warabhorn; Ruengsangtongkul, Sureeporn; Chaisan, Nattawadee; et al, Organic Letters, 2019, 21(12), 4694-4697

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Dichloromethane ;  6 h, rt
Referencia
Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-Gelators
Das, Gourab ; Thirumalai, Rajasekaran; Vedhanarayanan, Balaraman ; Praveen, Vakayil K. ; Ajayaghosh, Ayyappanpillai, Advanced Optical Materials, 2020, 8(14),

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt → 50 °C; 3 h, 50 °C; cooled
1.2 Solvents: Dichloromethane ;  30 min, cooled
Referencia
Compositions and methods for thermosetting acetylenic monomers in organic compositions
, United States, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  7 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Chloroform ,  Water ;  0.5 h, rt
Referencia
New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical properties
Yamaguchi, Yoshihiro; Ochi, Takanori; Wakamiya, Tateaki; Matsubara, Yoshio; Yoshida, Zen-Ichi, Organic Letters, 2006, 8(4), 717-720

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Referencia
Combinatorial synthesis of oligo(phenylene ethynylene)s
Hwang, Jiunn-Jye; Tour, James M., Tetrahedron, 2002, 58(52), 10387-10405

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  1.5 h, rt
Referencia
Synthesis and spectroscopic studies of arylethynylsilanes
Shao, Guang; Orita, Akihiro; Nishijima, Koji; Ishimaru, Kanako; Takezaki, Makoto; et al, Chemistry - An Asian Journal, 2007, 2(4), 489-498

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, rt
Referencia
Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical Properties
Wang, Wen-Zhong; Huang, Peng-Cheng, Journal of Macromolecular Science, 2013, 52(5), 701-715

1-Ethynyl-4-(phenylethynyl)benzene Raw materials

1-Ethynyl-4-(phenylethynyl)benzene Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
A936788
Pureza:99%
Cantidad:5g
Precio ($):340.0